沙罗格列扎

描述

Saroglitazar is a drug used for the treatment of type 2 diabetes mellitus and dyslipidemia . It is approved for use in India and is indicated for the treatment of diabetic dyslipidemia and hypertriglyceridemia with type 2 diabetes mellitus not controlled by statin therapy . In clinical studies, saroglitazar has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol .

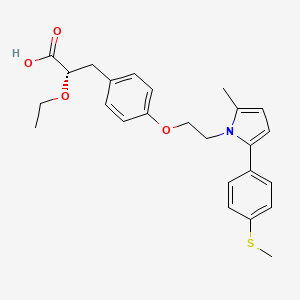

Molecular Structure Analysis

Saroglitazar has a molecular formula of C25H29NO4S and a molar mass of 439.57 g/mol . The IUPAC name for Saroglitazar is (2 S )-2-Ethoxy-3- [4- (2- {2-methyl-5- [4- (methylsulfanyl)phenyl]-1 H -pyrrol-1-yl}ethoxy)phenyl]propanoic acid .

科学研究应用

心代谢疾病的管理

沙罗格列扎已被发现对管理心代谢疾病有效 {svg_1}. 它显示了甘油三酯、总胆固醇、低密度脂蛋白、非高密度脂蛋白、高密度脂蛋白、极低密度脂蛋白、碱性磷酸酶和γ-谷氨酰转肽酶水平的显著变化 {svg_2}. 沙罗格列扎在脂质谱和肝功能参数方面总体上是有益的 {svg_3}.

血脂异常的治疗

沙罗格列扎已被批准用于管理血脂异常 {svg_4}. 它显示了低密度脂蛋白胆固醇和总胆固醇的显著降低 {svg_5}. 它与不良反应无关,如血清肌酐水平升高、丙氨酸氨基转移酶和天冬氨酸氨基转移酶升高,以及体重减轻 {svg_6}.

改善胰岛素抵抗

作为一种PPAR-α/γ激动剂,沙罗格列扎预计会改善胰岛素抵抗,增加脂质氧化,从而减少肝脏的脂毒性负荷 {svg_7}.

非酒精性脂肪性肝炎(NASH)的治疗

沙罗格列扎已被证明可以改善NASH患者的肝脏相关组织学 {svg_8}. 它最近被批准用于治疗NASH {svg_9}.

糖尿病血脂异常的管理

沙罗格列扎是第一个在印度被批准用于糖尿病血脂异常管理的双重PPAR α/γ激动剂 {svg_10}. 在现实世界临床实践中,它显示了对非常高甘油三酯(> 500 mg/dl)的糖尿病血脂异常的疗效和长期安全性 {svg_11}.

作用机制

Target of Action

Saroglitazar is a first-in-class drug that acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

Saroglitazar interacts with its targets, the PPARα and PPARγ receptors, resulting in several changes. The agonist action on PPARα lowers high blood triglycerides, while the agonist action on PPARγ improves insulin resistance, consequently lowering blood sugar .

Biochemical Pathways

Saroglitazar’s action on PPARα and PPARγ affects multiple biochemical pathways. It reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It also has an impact on various genes involved in matrix degradation, extracellular matrix organization pathway, cell cycle pathway, and platelet activation pathways .

Pharmacokinetics

Saroglitazar is rapidly and well absorbed across all doses, with a median time to the peak plasma concentration (tmax) of less than 1 hour under fasting conditions . The maximum plasma concentration ranged from 3.98 to 7,461 ng/mL across the dose range . The average terminal half-life of saroglitazar is 5.6 hours .

Result of Action

The overall effect of Saroglitazar is beneficial in terms of lipid profiles and liver function parameters . It has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA1c in diabetes patients .

Action Environment

The efficacy of Saroglitazar can be influenced by various environmental factors. For instance, the standard of living and dietary habits can impact the prevalence of cardiometabolic diseases, which Saroglitazar is used to treat . .

未来方向

Saroglitazar is currently being considered for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) due to its unique mechanism that reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It has also shown potential in preventing the progression of retinopathy in diabetes patients .

生化分析

Biochemical Properties

Saroglitazar functions as a dual agonist for PPARα and PPARγ. PPARα activation leads to increased hepatic oxidation of fatty acids and reduced formation and secretion of triglycerides. PPARγ activation improves insulin sensitivity and lowers blood sugar levels . Saroglitazar interacts with various enzymes and proteins, including lipoprotein lipase, which it activates to enhance lipolysis and eliminate triglyceride-rich particles from plasma. It also reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase activity .

Cellular Effects

Saroglitazar exerts significant effects on various cell types and cellular processes. In hepatocytes, it induces fatty acid β-oxidation in mitochondria and activates lipid-metabolizing genes in peroxisomes . It also influences adipocytes by increasing insulin sensitivity and regulating adiponectin and leptin levels, thereby preventing fatty acid delivery to the liver . Additionally, Saroglitazar reduces oxidative stress and inflammation in liver cells, contributing to improved liver function .

Molecular Mechanism

At the molecular level, Saroglitazar acts as a dual PPARα/γ agonist. PPARα activation increases hepatic oxidation of fatty acids and reduces triglyceride formation, while PPARγ activation improves insulin sensitivity and lowers blood glucose levels . Saroglitazar also modulates inflammatory cytokines and adiponectin, reducing hepatic steatosis and fibrosis . It activates lipoprotein lipase and reduces apolipoprotein C-III production, enhancing triglyceride clearance from plasma .

Temporal Effects in Laboratory Settings

In laboratory settings, Saroglitazar has shown rapid and sustained effects on lipid and glycemic parameters. Studies have demonstrated significant reductions in triglycerides, total cholesterol, and low-density lipoprotein levels over time . The compound is stable and well-tolerated, with no major adverse effects reported in long-term studies . Saroglitazar’s effects on cellular function, including reduced oxidative stress and inflammation, have been observed consistently over extended periods .

Dosage Effects in Animal Models

In animal models, Saroglitazar has demonstrated dose-dependent effects on metabolic parameters. Lower doses improve lipid and glycemic profiles, while higher doses provide additional benefits in reducing hepatic steatosis and fibrosis . Extremely high doses may lead to adverse effects, such as increased serum creatinine levels . The optimal dosage for therapeutic efficacy without significant toxicity has been identified as 4 mg/day .

Metabolic Pathways

Saroglitazar is involved in several metabolic pathways, primarily through its dual activation of PPARα and PPARγ. It enhances fatty acid β-oxidation in mitochondria and activates lipid-metabolizing genes in peroxisomes . Saroglitazar also modulates insulin sensitivity and adipokine levels, preventing fatty acid delivery to the liver and reducing lipotoxicity . These actions contribute to improved lipid and glucose metabolism in patients with metabolic disorders .

Transport and Distribution

Saroglitazar is rapidly absorbed and distributed within cells and tissues. It is transported via lipoprotein particles and interacts with binding proteins to facilitate its cellular uptake . The compound’s distribution is influenced by its dual PPARα/γ agonist activity, which targets both hepatic and adipose tissues . Saroglitazar’s localization within these tissues enhances its therapeutic effects on lipid and glucose metabolism .

Subcellular Localization

Within cells, Saroglitazar is localized to mitochondria and peroxisomes, where it exerts its effects on fatty acid β-oxidation and lipid metabolism . The compound’s dual PPARα/γ agonist activity directs it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways . Saroglitazar’s subcellular localization is crucial for its role in improving lipid and glycemic parameters in patients with metabolic disorders .

属性

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFZSLZNUJVQW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197819 | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495399-09-2 | |

| Record name | Saroglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saroglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saroglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAROGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)